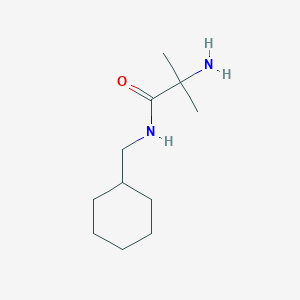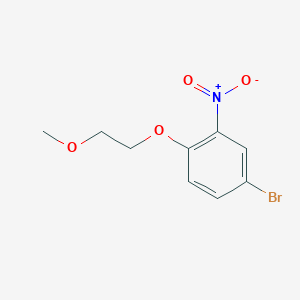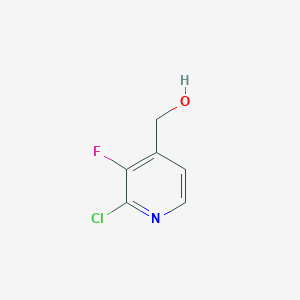
(2-Chloro-3-fluoropyridin-4-yl)methanol
概要
説明
“(2-Chloro-3-fluoropyridin-4-yl)methanol” is a chemical compound with the empirical formula C6H5ClFNO. It has a molecular weight of 161.56 . This compound is in solid form .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) code for “(2-Chloro-3-fluoropyridin-4-yl)methanol” is 1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 . This code provides a standard way to encode the molecular structure of this compound.Physical And Chemical Properties Analysis
“(2-Chloro-3-fluoropyridin-4-yl)methanol” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Synthesis and Catalysis
- Gram-scale Synthesis via Palladium Catalyzed C-H Halogenation : A study describes the preparation of multi-substituted arenes, including compounds similar to (2-Chloro-3-fluoropyridin-4-yl)methanol, via palladium-catalyzed iterative C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Chemical Interactions and Reactions
- Reactions with Caesium Fluoroxysulphate : Research on the reactivity of pyridine derivatives with CsSO4F in methanol has shown the production of various halogenated pyridines, underscoring the solvent’s role in influencing product distribution. This highlights the synthetic versatility of such compounds through selective halogenation (Stavber & Zupan, 1990).
Spectroscopy and Molecular Studies
- Hydrogen-bonded Clusters Study : Infrared and electronic spectra studies of 2-fluoropyridine-methanol clusters have provided insights into the structure and hydrogen-bonding interactions of halogenated pyridines. These findings are crucial for understanding the fundamental aspects of molecular interactions involving halogenated pyridines (Nibu, Marui, & Shimada, 2006).
Materials Science and Nanotechnology
- Methanol in Lipid Dynamics : Studies have shown methanol's significant impact on lipid dynamics, which is relevant for understanding the interaction of halogenated pyridines with biological membranes. Such research is foundational for developing drug delivery systems and understanding solvent effects on membrane proteins (Nguyen et al., 2019).
Catalysis and Methanol Synthesis
- Catalytic Applications in Methanol Synthesis : The catalytic performance in methanol synthesis, especially from carbon dioxide hydrogenation, has been explored with rare earth elements. Such studies are pivotal for advancing sustainable chemical processes and understanding the role of catalysis in transforming greenhouse gases into valuable chemicals (Richard & Fan, 2018).
Safety And Hazards
特性
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUIRRXRGQQTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716718 | |
| Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-fluoropyridin-4-yl)methanol | |
CAS RN |
946127-54-4 | |
| Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

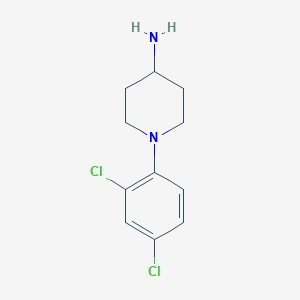
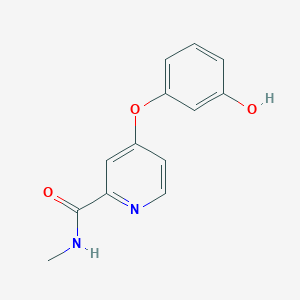
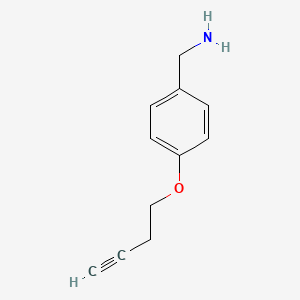
![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)
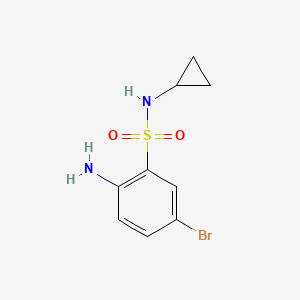
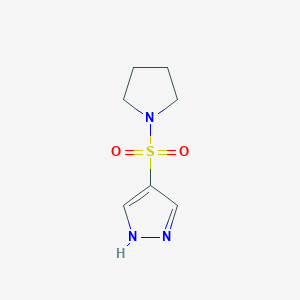
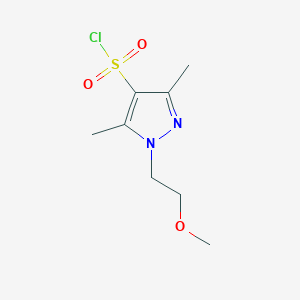
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
